Pheneturide

myoclonus anticonvulsant tolerability acetylurea toxicity

This obsolete first-generation ureide anticonvulsant is exclusively available for advanced preclinical research. It is chemically validated for developing drug-resistant psychomotor seizure models, species-specific IVIVE calibration (due to distinct human/rat metabolite profiles), and teaching linear pharmacokinetics (54-hour half-life vs. phenytoin's non-linear clearance). It also serves as a defined positive control for CYP450 DDI screening. Not for human use.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 6509-31-5
Cat. No. B7821861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheneturide
CAS6509-31-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC(=O)N
InChIInChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
InChIKeyAJOQSQHYDOFIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheneturide (CAS 6509-31-5) Anticonvulsant: Ureide-Class Procurement and Research Baseline


Pheneturide (CAS 6509-31-5), also known as ethylphenacemide or (2-phenylbutyryl)urea, is an anticonvulsant of the ureide class structurally and conceptually derived as a decarboxylation product of phenobarbital [1]. It is a racemic compound with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol [2]. The compound is classified pharmacologically as an anticonvulsant and has been studied primarily for the treatment of severe epilepsy, particularly psychomotor (temporal lobe) seizures, and for managing myoclonus [3]. Pheneturide is now considered largely obsolete and is seldom used clinically, though it retains relevance as a reference standard and research tool for understanding ureide-class anticonvulsant pharmacology and metabolic drug interactions [4].

Why Pheneturide Cannot Be Interchanged with Generic Ureide or Hydantoin Anticonvulsants


Within the anticonvulsant class, ureide compounds exhibit significant variation in their toxicity profiles, metabolic drug interaction potential, and pharmacokinetic parameters. Pheneturide is distinguished from its closest structural analog phenacemide by a clinically meaningful reduction in toxicity, while maintaining comparable anticonvulsant efficacy [1]. Unlike phenytoin, a hydantoin-class anticonvulsant with which pheneturide shares similar anti-seizure efficacy, pheneturide acts as a potent inhibitor of phenytoin metabolism—a pharmacokinetic interaction that phenytoin does not exert reciprocally [2]. Furthermore, pheneturide demonstrates a uniquely long half-life (54 hours single-dose, 40 hours steady-state) compared to many anticonvulsants requiring more frequent dosing [3]. These three dimensions—differential toxicity, unidirectional metabolic inhibition, and extended elimination kinetics—render pheneturide non-interchangeable with its closest analogs in both clinical and research contexts.

Pheneturide CAS 6509-31-5: Head-to-Head Quantitative Differentiation Data


Pheneturide vs. Phenacemide: Differential Tolerability in Myoclonus Patients

In a direct clinical comparison of acetylurea derivatives for myoclonus treatment, pheneturide demonstrated substantially better tolerability than phenacemide. Phenacemide was administered to 5 patients, with 3 experiencing considerable benefit but 2 developing serious toxic effects. In contrast, pheneturide was given to 19 patients and was reported as 'well tolerated,' with myoclonus completely or substantially controlled in 12 of 19 patients (63%) [1]. This represents a direct head-to-head comparison within the same study population, establishing that the additional ethyl radical in pheneturide relative to phenacemide confers a clinically significant reduction in toxicity without loss of therapeutic benefit.

myoclonus anticonvulsant tolerability acetylurea toxicity

Pheneturide vs. Phenytoin: Double-Blind Crossover Trial Demonstrating Equivalent Seizure Control

A double-blind crossover trial in 94 epilepsy outpatients compared pheneturide directly against phenytoin. The study found no significant difference in seizure frequency between the two treatment groups, establishing pheneturide as therapeutically equivalent to phenytoin for seizure control in this patient population [1]. This high-quality evidence (randomized, double-blind, crossover design) demonstrates that pheneturide achieves comparable efficacy to phenytoin, a widely established anticonvulsant, while offering distinct pharmacokinetic properties and drug interaction profiles that may be advantageous in specific research or clinical contexts.

epilepsy seizure frequency randomized controlled trial phenytoin comparator

Pheneturide vs. Phenytoin: Unidirectional Metabolic Inhibition of Phenytoin by Pheneturide

Pheneturide inhibits the metabolism of phenytoin, leading to increased serum phenytoin concentrations [1]. This interaction is unidirectional—phenytoin does not reciprocally inhibit pheneturide metabolism. The mechanism of phenytoin metabolism inhibition by pheneturide differs from that of sulthiame, another anticonvulsant that also inhibits phenytoin metabolism, suggesting distinct molecular pathways for the interaction [1]. Phenytoin metabolism is saturable within its normal therapeutic range; therefore, even small changes in enzyme activity can produce marked changes in serum phenytoin concentrations. This makes pheneturide a potent modulator of phenytoin pharmacokinetics, a property not shared equally across anticonvulsant classes.

drug-drug interaction CYP enzyme inhibition phenytoin metabolism therapeutic drug monitoring

Pheneturide Pharmacokinetics: Extended Half-Life Enabling Once-Daily Dosing Research Models

Pheneturide exhibits first-order kinetics with a single-dose half-life of 54 hours (range 31-90 hours) and total body clearance of 2.6 L/hr (range 1.73-3.59 L/hr), which is 100% nonrenal [1]. After repetitive administration, the half-life decreases to 40 hours due to a lower volume of distribution, while clearance remains unchanged [1]. This extended half-life exceeds that of many other anticonvulsants, including phenytoin (typically 7-42 hours, average 22 hours) and phenobarbital (50-140 hours but with significant variability), and enables continuous steady-state levels with once-daily dosing. The predictable first-order kinetics and lack of renal clearance dependence further distinguish pheneturide from anticonvulsants with nonlinear or saturable elimination.

pharmacokinetics half-life clearance steady-state first-order kinetics

Pheneturide vs. Phenacemide: Structural Basis for Differential Activity via X-ray Crystallography

Three-dimensional molecular structures of pheneturide (ethylphenacemide) and phenacemide were determined by single-crystal X-ray diffraction, revealing conformational similarities to diphenylhydantoin (phenytoin) that provide a stereochemical basis for their anticonvulsant activity [1]. Pheneturide differs from phenacemide by the addition of an ethyl radical at the alpha-carbon position—a structural modification that correlates with the observed reduction in toxicity while maintaining anticonvulsant efficacy. This crystallographic evidence provides a molecular-level explanation for why pheneturide cannot be considered interchangeable with phenacemide despite their close structural relationship.

crystal structure conformational analysis structure-activity relationship diphenylhydantoin

Procurement-Guiding Application Scenarios for Pheneturide CAS 6509-31-5


Investigating Differential Tolerability Within Acetylurea-Class Anticonvulsants

Researchers investigating structure-toxicity relationships in ureide/acetylurea anticonvulsants should prioritize pheneturide over phenacemide due to its documented superior clinical tolerability. In direct comparative studies, phenacemide caused serious toxic effects in 40% (2/5) of treated myoclonus patients, whereas pheneturide was well tolerated in 19 patients with no reported serious toxicity [1]. This differential toxicity profile, attributed to the additional ethyl radical in pheneturide, provides a clear experimental axis for studying structural determinants of anticonvulsant toxicity while maintaining comparable efficacy.

Studying Unidirectional CYP-Mediated Drug-Drug Interactions in Polytherapy Models

Pheneturide serves as a potent and selective metabolic inhibitor of phenytoin, a property not reciprocated by phenytoin itself [1]. This unidirectional interaction makes pheneturide an ideal tool compound for experimental protocols examining how concomitant anticonvulsant administration alters the pharmacokinetics of co-administered drugs with saturable metabolism. The mechanism of phenytoin metabolism inhibition by pheneturide is distinct from that of sulthiame [1], enabling comparative mechanistic studies of CYP enzyme modulation. Research applications include therapeutic drug monitoring assay development, drug-drug interaction modeling, and investigations into the clinical consequences of metabolic inhibition.

Long-Term Dosing Pharmacokinetic and Steady-State Modeling Studies

Pheneturide's pharmacokinetic profile—single-dose half-life of 54 hours (range 31-90), steady-state half-life of 40 hours, and predictable first-order kinetics with 100% nonrenal clearance [1]—renders it uniquely suitable for long-term dosing studies where maintaining continuous steady-state drug levels is critical. Unlike phenytoin, which exhibits nonlinear, saturable (Michaelis-Menten) kinetics that complicate dose prediction, pheneturide's first-order elimination provides a cleaner, more predictable experimental system. This makes pheneturide a preferred compound for in vivo pharmacokinetic modeling, chronic exposure studies, and investigations into the relationship between sustained anticonvulsant exposure and neurological outcomes.

Conformational Analysis and Structure-Activity Relationship (SAR) Reference Standard

The availability of high-resolution single-crystal X-ray diffraction data for both pheneturide and phenacemide [1] establishes these compounds as well-characterized reference standards for conformational analysis of ureide-class anticonvulsants. Both compounds share conformational features with diphenylhydantoin, providing a stereochemical framework for understanding anticonvulsant activity. Pheneturide's additional ethyl radical relative to phenacemide offers a defined structural perturbation for SAR studies aimed at correlating molecular conformation with pharmacological outcomes. This makes pheneturide a valuable reference material for crystallography laboratories, computational chemistry groups, and medicinal chemistry programs developing novel anticonvulsant scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheneturide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.